BenchChemオンラインストアへようこそ!

2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid

Fragment-based drug discovery Fsp³-guided library design Medicinal chemistry

2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid (CAS 1354950-76-7) is a Boc-protected N-substituted glycine derivative bearing a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) side chain. It is classified as a non-proteinogenic, saturated heterocyclic amino acid building block used in solid-phase peptide synthesis (SPPS) and fragment-based drug discovery.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 1354950-76-7
Cat. No. B1526115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid
CAS1354950-76-7
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1CCCO1)CC(=O)O
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15)
InChIKeyXWEHCHFYIIWLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid (CAS 1354950-76-7): Physicochemical and Procurement Baseline for a Saturated Heterocyclic Glycine Building Block


2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid (CAS 1354950-76-7) is a Boc-protected N-substituted glycine derivative bearing a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) side chain. It is classified as a non-proteinogenic, saturated heterocyclic amino acid building block used in solid-phase peptide synthesis (SPPS) and fragment-based drug discovery. Vendor technical datasheets report a molecular weight of 259.30 g·mol⁻¹ (C₁₂H₂₁NO₅), a purity specification routinely ≥95% (up to ≥98% from certain suppliers), and a computed logP of 0.987–1.49 . The compound possesses one asymmetric centre (the THF 2‑position) and an Fsp³ value of 0.833, placing it among highly three-dimensional small-molecule fragments .

Why Generic Boc-Amino Acid Substitution Fails: Structural and Pharmacochemical Divergence Evident in 2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic Acid


Boc-protected amino acids are not interchangeable in synthesis or medicinal chemistry programmes because even subtle side-chain modifications alter key physicochemical and conformational descriptors that dictate reaction kinetics, peptide backbone geometry, and fragment-library diversity. The oxolan-2-ylmethyl substituent in 2-{[(tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid introduces a chiral, fully sp³-hybridised cyclic ether that cannot be mimicked by acyclic N‑alkyl groups (e.g., N‑methyl, N‑butyl) or by aromatic heterocycles. Consequently, sourcing teams that default to cheaper, structurally simpler Boc‑Gly‑OH or Boc‑Sar‑OH for SAR exploration or library design will miss the differentiated Fsp³, logP, and stereochemical parameters quantified below.

Quantitative Differentiation Evidence: 2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic Acid vs. Closest N‑Boc‑Glycine Analogues


Fraction of sp³ Carbons (Fsp³): 0.833 vs. 0.714 – 0.750 for Acyclic N‑Boc‑Glycine Derivatives

The target compound exhibits an Fsp³ of 0.833 (10 sp³ carbons / 12 total carbons), reported in the Fluorochem technical datasheet . In contrast, structurally simpler N‑Boc‑glycine derivatives show lower carbon saturation: Boc‑Gly‑OH (C₇H₁₃NO₄) contains 5 sp³ carbons out of 7 total carbons, yielding an Fsp³ of 0.714, while Boc‑Sar‑OH (C₈H₁₅NO₄) contains 6 sp³ carbons out of 8 total carbons, yielding an Fsp³ of 0.750. The difference of ΔFsp³ = +0.119 and +0.083, respectively, is meaningful in fragment-library contexts where the pharmaceutical industry widely adopts Fsp³ ≥ 0.42 as a drug-likeness threshold and where approved drugs exhibit a mean Fsp³ of 0.47 [1].

Fragment-based drug discovery Fsp³-guided library design Medicinal chemistry

Computed Lipophilicity (logP): 0.987 – 1.49 vs. 0.75 (Boc‑Gly‑OH) and 0.94 – 1.24 (Boc‑Sar‑OH)

The target compound's logP is reported as 0.987 (Fluorochem) and 1.487 (ChemScene) , reflecting moderate lipophilicity imparted by the saturated THF ring. For the simplest comparator, Boc‑Gly‑OH, ChemSpider reports an ACD/LogP of 0.75 . Boc‑Sar‑OH logP values range from 0.94 (calculated by ACD/Labs) to 1.24 (Chemsrc) . The target compound thus sits between the highly polar Boc‑Gly‑OH and the slightly more lipophilic Boc‑Sar‑OH, offering a differentiated polarity window that can influence membrane permeability and solubility profiles in peptide mimetic design.

ADME prediction Lipophilic ligand efficiency Peptide mimetic design

Chiral Centre Count: 1 Asymmetric Atom vs. 0 for Boc‑Gly‑OH and Boc‑Sar‑OH

The Fluorochem datasheet explicitly lists 'Asymmetric Atoms: 1' for the target compound , corresponding to the chiral centre at the THF 2‑position. In contrast, both Boc‑Gly‑OH (CAS 4530-20-5) and Boc‑Sar‑OH (CAS 13734-36-6) possess zero chiral centres and are achiral molecules. This structural distinction is critical: the target compound can be resolved into enantiomers for use in stereoselective syntheses or as a chiral building block, whereas standard N‑Boc‑glycine derivatives cannot provide enantiomerically enriched intermediates without additional synthetic steps.

Stereoselective synthesis Chiral pool building blocks Asymmetric catalysis

Procurement Cost Comparison: ≈$4.07/mg vs. ≈$0.005/mg for Boc‑Gly‑OH

Pricing data from Biosynth lists the target compound at $407.00 per 100 mg and $1,050.00 per 1 g, with a lead time of 3–4 weeks . For comparison, Boc‑Gly‑OH (25 g) is listed at approximately $132–$147 from commercial suppliers, translating to roughly $0.0053–$0.0059 per mg [1]. This two-order-of-magnitude cost differential reflects the added synthetic complexity of installing the chiral oxolan-2-ylmethyl substituent. The higher cost and longer lead time underscore the compound's status as a specialist building block reserved for late-stage lead optimisation or library diversification where its physicochemical advantages justify the investment.

Research chemical procurement Building block cost analysis Custom synthesis economics

Optimal Application Scenarios for 2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic Acid Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) in Saturated Heterocyclic Libraries

With an Fsp³ of 0.833—substantially exceeding the approved-drug mean of 0.47—this building block is ideally suited for inclusion in sp³‑enriched fragment libraries that sample three-dimensional chemical space. Its incorporation can increase the Fsp³ of a fragment collection, a property linked to improved clinical attrition rates [1]. Procurement is warranted when library designers require a chiral, THF‑containing glycine analogue that cannot be replaced by acyclic N‑Boc‑glycine derivatives (Fsp³ ≤ 0.750).

Peptide Mimetic Lead Optimisation Requiring Moderate Lipophilicity

The compound's logP range (0.99–1.49) lies between the highly polar Boc‑Gly‑OH (logP 0.75) and more lipophilic N‑alkyl glycine analogues, providing a tunable polarity handle for modulating membrane permeability without introducing aromatic rings that increase planarity and decrease Fsp³. This logP window is particularly relevant for oral peptide mimetic programmes where balanced lipophilicity is critical for absorption .

Stereoselective Synthesis of Chiral Peptidomimetics

The single asymmetric centre at the THF 2‑position distinguishes this building block from achiral Boc‑Gly‑OH and Boc‑Sar‑OH. It enables direct incorporation of chirality into peptide or peptidomimetic backbones without additional asymmetric synthetic steps, supporting the synthesis of enantiomerically pure candidates for biological evaluation .

Late-Stage Diversification of High-Value Lead Series

Given the ≈770‑fold cost premium over Boc‑Gly‑OH ($4.07/mg vs. $0.0053/mg), this building block is best reserved for late-stage lead optimisation where its specific physicochemical advantages (high Fsp³, intermediate logP, and chirality) can directly address ADME or potency shortcomings identified in earlier SAR cycles. Procurement should be linked to a defined hypothesis requiring the THF‑ether motif [2].

Quote Request

Request a Quote for 2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.